

# <sup>1</sup>H NMR spectrum of Dimethylmaleate

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## Compound of Interest

Compound Name: Dimethylmaleate

Cat. No.: B1233040

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An In-depth Technical Guide to the <sup>1</sup>H NMR Spectrum of Dimethyl Maleate

## Introduction

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. This guide provides a detailed analysis of the <sup>1</sup>H NMR spectrum of dimethyl maleate, a common unsaturated ester. Due to the molecule's symmetry, its <sup>1</sup>H NMR spectrum is notably simple, providing a clear example of chemical equivalence. This document outlines the spectral data, experimental protocols for its acquisition, and a visual representation of the proton environments.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of dimethyl maleate is characterized by two distinct singlets, corresponding to the two sets of chemically equivalent protons in the molecule. The quantitative data for the spectrum, typically recorded in deuterated chloroform (CDCl<sub>3</sub>), is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.09 - 6.28	Singlet (s)	2H	Olefinic Protons (-CH=CH-)
~3.75	Singlet (s)	6H	Methyl Protons (-OCH <sub>3</sub> )

Note: The exact chemical shift can vary slightly depending on the solvent and the concentration.

## Interpretation of the Spectrum

The simplicity of the  $^1\text{H}$  NMR spectrum of dimethyl maleate is a direct result of the molecule's symmetry.

- **Olefinic Protons:** The two protons attached to the carbon-carbon double bond are chemically equivalent due to the plane of symmetry bisecting the double bond. Consequently, they resonate at the same frequency and do not show spin-spin coupling to each other, resulting in a single peak (singlet) with an integration value of 2H.
- **Methyl Protons:** Similarly, the two methyl groups are also chemically equivalent. The six protons of these two groups are in identical chemical environments. Therefore, they produce a single sharp peak with an integration value of 6H.

## Experimental Protocol

The following is a representative methodology for acquiring the  $^1\text{H}$  NMR spectrum of dimethyl maleate.

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of dimethyl maleate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm), although referencing to the residual solvent peak ( $\text{CHCl}_3$  at  $\delta \approx 7.26$  ppm) is also common.
- Transfer the solution to a standard 5 mm NMR tube.

### 2. NMR Data Acquisition:

- **Spectrometer:** A 200 MHz to 600 MHz NMR spectrometer can be used.
- **Solvent:**  $\text{CDCl}_3$

- Temperature: Standard probe temperature (e.g., 298 K).
- Acquisition Parameters (Typical):
  - Number of Scans: 8-16
  - Relaxation Delay: 1.0 s
  - Pulse Width: 90°
  - Spectral Width: 10-15 ppm
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS or residual solvent signal.
  - Integrate the peaks to determine the relative ratios of the protons.

## Visualization of Proton Environments

The following diagram illustrates the structure of dimethyl maleate and the chemical equivalence of its protons.

Caption: Molecular structure of dimethyl maleate with equivalent protons highlighted.

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